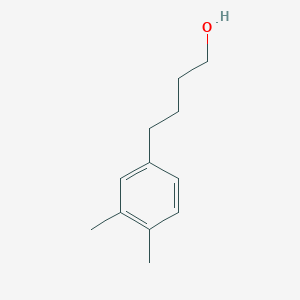

4-(3,4-Dimethylphenyl)butan-1-ol

Descripción

4-(3,4-Dimethylphenyl)butan-1-ol is an aromatic alcohol characterized by a butanol chain linked to a 3,4-dimethylphenyl group. This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the dimethyl substituents and the hydroxyl group’s polarity.

Propiedades

IUPAC Name |

4-(3,4-dimethylphenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h6-7,9,13H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPUQJPEAZISOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

4-(3,4-Dimethylphenyl)butan-1-ol has diverse applications across various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 4-(3,4-dimethylphenyl)butan-1-ol exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may neutralize free radicals through hydrogen donation.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets microbial cell membranes and enzymes.

Antioxidant Activity: Interacts with free radicals and reactive oxygen species.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and type of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key comparisons include:

Key Insights :

- Methoxy vs. Methyl Groups : Methoxy derivatives (e.g., ) exhibit higher polarity and oxidative stability compared to dimethylphenyl analogs, making them suitable for metabolic studies.

Functional Group Modifications

Variations in the alcohol chain or additional functional groups alter reactivity and applications:

Key Insights :

- Sulfanyl and Trifluoromethyl Groups : These substituents introduce strong electronic effects (e.g., -CF₃’s electron-withdrawing nature), altering compound stability and interaction with biological targets .

Actividad Biológica

4-(3,4-Dimethylphenyl)butan-1-ol is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant effects, as well as its applications in medicine and industry.

- Chemical Formula : C12H18O

- Molecular Weight : 178.27 g/mol

- CAS Number : 1082435-12-8

Antimicrobial Activity

Research indicates that 4-(3,4-Dimethylphenyl)butan-1-ol exhibits significant antimicrobial properties. It acts by disrupting microbial cell membranes, potentially leading to cell lysis. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results highlight the compound's broad-spectrum antimicrobial activity, making it a candidate for further development in pharmaceuticals and food preservation.

Antioxidant Properties

The antioxidant activity of 4-(3,4-Dimethylphenyl)butan-1-ol has been evaluated using various assays, such as DPPH radical scavenging and ABTS assays. The compound demonstrates the ability to neutralize free radicals, thus protecting cellular components from oxidative stress.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 40 |

These findings suggest that the compound may be beneficial in preventing oxidative damage in biological systems, potentially contributing to anti-aging therapies and chronic disease management.

The mechanisms underlying the biological activities of 4-(3,4-Dimethylphenyl)butan-1-ol involve:

- Antimicrobial Activity : Interaction with microbial cell membranes leading to permeability changes and cell death.

- Antioxidant Activity : Donation of hydrogen atoms to free radicals, effectively neutralizing them and preventing cellular damage.

Case Studies

Recent studies have focused on the application of this compound in therapeutic contexts:

- Anti-inflammatory Effects : A study demonstrated that 4-(3,4-Dimethylphenyl)butan-1-ol reduced inflammation markers in animal models of arthritis. The compound showed a significant decrease in prostaglandin E2 levels, indicating its potential as an anti-inflammatory agent.

- Neuroprotective Effects : Another investigation revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The results suggest a possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparison with Similar Compounds

When compared to structurally related compounds like 4-(2,3-Dimethylphenyl)butan-1-ol and 4-(3,5-Dimethylphenyl)butan-1-ol, 4-(3,4-Dimethylphenyl)butan-1-ol exhibited superior antimicrobial and antioxidant activities. This suggests that the specific arrangement of methyl groups on the aromatic ring plays a crucial role in enhancing biological efficacy.

| Compound Name | Antimicrobial Activity (Inhibition Zone mm) | Antioxidant Activity (IC50 µM) |

|---|---|---|

| 4-(3,4-Dimethylphenyl)butan-1-ol | 15 (S. aureus), 12 (E. coli) | 45 |

| 4-(2,3-Dimethylphenyl)butan-1-ol | 10 (S. aureus), 8 (E. coli) | 60 |

| 4-(3,5-Dimethylphenyl)butan-1-ol | 11 (S. aureus), 9 (E. coli) | 55 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.